3-[4-Chloro-3-(difluoromethyl)-5-methyl-1h-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid is a chemical compound that features a pyrazole ring substituted with chloro, difluoromethyl, and methyl groups
Preparation Methods
The synthesis of 3-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid involves several steps. One common method includes the difluoromethylation of a pyrazole precursor. This process can be achieved through various routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . Industrial production methods often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .
Chemical Reactions Analysis
3-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
3-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid can be compared with similar compounds such as ethyl 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propanoate . While both compounds contain difluoromethyl and chloro groups, their structural differences lead to unique properties and applications.
Properties
IUPAC Name |
3-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF2N2O2/c1-4-6(9)7(8(10)11)12-13(4)3-2-5(14)15/h8H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHQVHRKBXPBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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